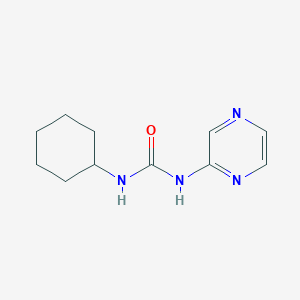
N-Cyclohexyl-N'-pyrazin-2-ylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyclohexyl-N’-pyrazin-2-ylurea: is a compound that belongs to the class of urea derivatives It features a cyclohexyl group and a pyrazin-2-yl group attached to a urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-N’-pyrazin-2-ylurea typically involves the reaction of cyclohexylamine with pyrazin-2-yl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure high yield and purity. The general reaction scheme is as follows:
[ \text{Cyclohexylamine} + \text{Pyrazin-2-yl isocyanate} \rightarrow \text{N-Cyclohexyl-N’-pyrazin-2-ylurea} ]
Industrial Production Methods
In an industrial setting, the production of N-Cyclohexyl-N’-pyrazin-2-ylurea may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and automated systems can further enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N-Cyclohexyl-N’-pyrazin-2-ylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the pyrazin-2-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-Cyclohexyl-N’-pyrazin-2-ylurea oxides.
Reduction: Formation of N-Cyclohexyl-N’-pyrazin-2-ylurea amines.
Substitution: Formation of substituted urea derivatives.
Wissenschaftliche Forschungsanwendungen
N-Cyclohexyl-N’-pyrazin-2-ylurea has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-Cyclohexyl-N’-pyrazin-2-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
N-Cyclohexyl-N’-pyrazin-2-ylurea can be compared with other urea derivatives, such as:
N-Cyclohexyl-N’-phenylurea: Similar structure but with a phenyl group instead of a pyrazin-2-yl group.
N-Cyclohexyl-N’-methylurea: Contains a methyl group instead of a pyrazin-2-yl group.
N-Cyclohexyl-N’-pyridin-2-ylurea: Features a pyridin-2-yl group instead of a pyrazin-2-yl group.
The uniqueness of N-Cyclohexyl-N’-pyrazin-2-ylurea lies in its specific combination of the cyclohexyl and pyrazin-2-yl groups, which can impart distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
143359-75-5 |
|---|---|
Molekularformel |
C11H16N4O |
Molekulargewicht |
220.27 g/mol |
IUPAC-Name |
1-cyclohexyl-3-pyrazin-2-ylurea |
InChI |
InChI=1S/C11H16N4O/c16-11(14-9-4-2-1-3-5-9)15-10-8-12-6-7-13-10/h6-9H,1-5H2,(H2,13,14,15,16) |
InChI-Schlüssel |
HYYUNKQHABLKHA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NC(=O)NC2=NC=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


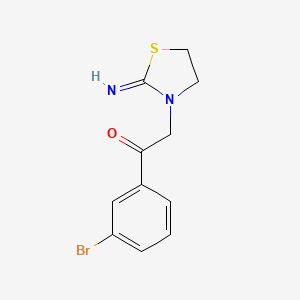
![N-[2,4-Dibromo-6-(hydrazinecarbonyl)phenyl]benzamide](/img/structure/B15161431.png)

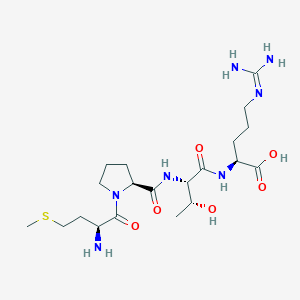
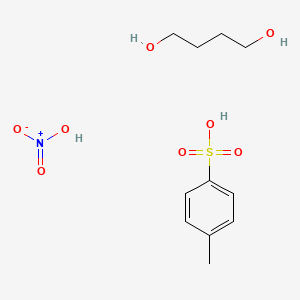


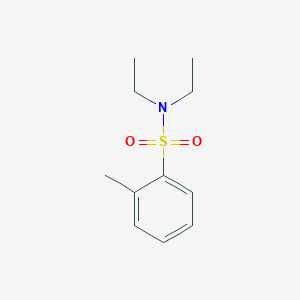

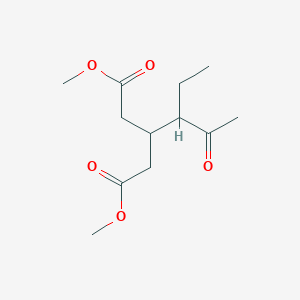
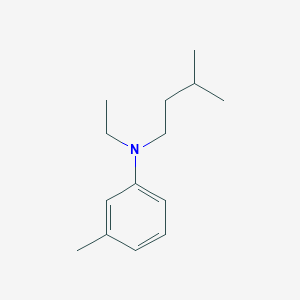

![Thieno[2,3-h]cinnolin-3(2H)-one, 5,6-dihydro-2-(4-methoxyphenyl)-](/img/structure/B15161510.png)
![3,6-Dimethoxy-2-[(2-methoxyethoxy)methoxy]benzaldehyde](/img/structure/B15161514.png)
